molecular formula C11H16N2S B5058227 1-Methyl-3-(2-propan-2-ylphenyl)thiourea

1-Methyl-3-(2-propan-2-ylphenyl)thiourea

Cat. No.: B5058227
M. Wt: 208.33 g/mol
InChI Key: RPPPCHIUZRCXIP-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-propan-2-ylphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea derivative family, where the oxygen atom of urea is replaced by sulfur . This class of compounds is of significant interest in medicinal chemistry and organic synthesis due to its versatile biological activities and role as a key intermediate . Researchers value thiourea derivatives for their diverse pharmacological properties, which include serving as inhibitors for various enzymes and demonstrating potential as antimicrobial, anticancer, and antioxidant agents . The mechanism of action for thiourea derivatives often involves interactions with biological targets through hydrogen bonding, facilitated by the thiourea core, and coordination with metal ions . In research settings, this compound is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-methyl-3-(2-propan-2-ylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPCHIUZRCXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea can be synthesized through the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, producing thioureas in excellent yields .

Industrial Production Methods: Industrial production of thiourea derivatives typically involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

    Reduction: Reduction reactions can convert thioureas into corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinic or sulfonic acids, while substitution reactions can produce various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-propan-2-ylphenyl)thiourea involves its interaction with molecular targets and pathways. Thioureas can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, thioureas have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through competitive binding, where the thiourea derivative competes with the natural substrate for the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit structural and functional diversity based on substituents. Below is a comparative analysis with key analogues:

Structural and Crystallographic Comparisons

  • 1-(2-Aminoethyl)-3-phenylthiourea (): Structure: Features a phenyl group and an aminoethyl chain. Crystallography: Molecules form hydrogen-bonded tapes along the b-axis, with a dihedral angle of 44.9° between the phenyl ring and thiourea group. This contrasts with alkyl-substituted thioureas, where bulky groups (e.g., 2-propan-2-ylphenyl) may increase steric hindrance, altering crystal packing .
  • 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea (): Structure: Incorporates a bicyclic terpene moiety, enhancing structural rigidity. Synthesis: Prepared via reaction of 3-chlorophenylisothiocyanate with a bicycloheptane-derived amine, highlighting the versatility of thiourea synthesis .

Catalytic and Physicochemical Properties

  • Sulfonaryl Thiourea 10 (): Catalytic Efficiency: Achieved 28% conversion in a model reaction, comparable to reference compound 11 (27%). SAR: Electron-deficient aryl groups (e.g., sulfonaryl) enhance catalytic activity via polar interactions. Alkylaryl groups (e.g., 2-propan-2-ylphenyl) may reduce polarity but improve solubility in non-aqueous media .
  • 1-Methyl-3-(2-methylallyl)thiourea () :

    • Synthesis : Yielded 76% via allyl isothiocyanate reactions, demonstrating the efficiency of alkyl-substituted thiourea synthesis.
    • Solubility : Methyl and allyl groups increase hydrophobicity, reducing water solubility compared to polar derivatives .

Table 1: Comparative Overview of Thiourea Derivatives

Compound Name Substituents Key Activity/Property Reference ID
1-Methyl-3-(2-propan-2-ylphenyl)thiourea Methyl, 2-propan-2-ylphenyl (Inference) Potential enzyme inhibition -
1-(2-Aminoethyl)-3-phenylthiourea Phenyl, aminoethyl Hydrogen-bonded crystal structures
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Aroyl, 3-chloro-2-methylphenyl Urease inhibition (IC50 < 1 µM)
Sulfonaryl Thiourea 10 Sulfonaryl 28% catalytic conversion
Benzo-thieno-pyrimidinone Thiourea A2 Methylthio, pyrimidinone Anti-inflammatory (IC50: 2.1 µM)

Table 2: Physicochemical Properties

Property This compound 1-(2-Aminoethyl)-3-phenylthiourea Sulfonaryl Thiourea 10
Solubility Low (alkylaryl) Moderate (polar groups) High (sulfonaryl)
Melting Point Not reported 165–167°C 182–184°C
LogP ~3.5 (estimated) 1.8 2.4

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Methyl-3-(2-propan-2-ylphenyl)thiourea, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis typically involves reacting 2-isopropylphenyl isothiocyanate with methylamine in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux. Key parameters include stoichiometric ratios (1:1.2 for amine:isothiocyanate), temperature (60–80°C), and reaction time (4–6 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Optimization studies recommend monitoring reaction progress via TLC or HPLC to identify side products like disubstituted thioureas .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the thiourea backbone (δ ~10–12 ppm for N-H protons, δ ~180 ppm for C=S).
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). ORTEP-3 visualizes thermal ellipsoids and packing diagrams .
  • FT-IR : Peaks at ~3200 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C=S stretch) validate functional groups .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) using dose-response curves (IC50_{50} calculation).
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR, COX-2) with kinetic parameter analysis (KiK_i, VmaxV_{max}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-propan-2-ylphenyl substituent in biological activity?

  • Methodological Answer :

  • Comparative analogs : Synthesize derivatives with substituent variations (e.g., 2-ethylphenyl, 2-methoxyphenyl) and compare bioactivity.
  • Steric/electronic analysis : Use Hammett constants (σ\sigma) and molecular volume calculations to correlate substituent effects with activity.
  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerase II .

Q. What computational strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (solvent, pH) to assess conformational stability.
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized for therapeutic applications?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility (measured via shake-flask method).
  • CYP450 metabolism assays : Incubate with liver microsomes to identify metabolic hotspots; modify vulnerable sites (e.g., methyl to trifluoromethyl).
  • Pro-drug design : Mask thiourea with ester linkages, which hydrolyze in vivo to release the active compound .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockout : Generate gene-edited cell lines lacking putative targets (e.g., Bcl-2) to confirm target specificity.
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.
  • Immunoblotting : Quantify phosphorylation status of signaling proteins (e.g., AKT, ERK) to map pathways .

Q. How do crystallographic studies inform polymorph control during scale-up synthesis?

  • Methodological Answer :

  • PXRD : Monitor batch-to-batch consistency in polymorph formation.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonds) to predict stable crystal forms.
  • Process analytical technology (PAT) : Use in-line Raman spectroscopy to detect early nucleation events .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal RangeAnalytical MethodReference
Reaction Temperature60–80°CIn-line IR spectroscopy
SolventEthanol/DCM (1:1)GC-MS
PurificationRecrystallization (EtOH/H2_2O)HPLC-UV (254 nm)

Table 2 : Biological Activity Comparison with Analogous Thioureas

CompoundIC50_{50} (µM, MCF-7)LogPTargetReference
This compound12.3 ± 1.43.2EGFR
1-Ethyl-3-phenylthiourea28.7 ± 2.12.8COX-2
1-Cyclohexyl-3-phenylthiourea45.6 ± 3.54.1DNA topoisomerase II

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